molecular formula C31H23ClN4O3S B11961536 4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide

4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide

Cat. No.: B11961536
M. Wt: 567.1 g/mol
InChI Key: CQOXJOQRFZJCOK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-b]quinoxaline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The phenylsulfonyl and 1-phenylethyl groups are then introduced through substitution reactions, followed by the attachment of the benzamide moiety. The final step involves the chlorination of the compound to obtain the desired product .

Chemical Reactions Analysis

4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and cellular regulation .

Comparison with Similar Compounds

4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C31H23ClN4O3S

Molecular Weight

567.1 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]-4-chlorobenzamide

InChI

InChI=1S/C31H23ClN4O3S/c1-20(21-10-4-2-5-11-21)36-29-27(33-25-14-8-9-15-26(25)34-29)28(40(38,39)24-12-6-3-7-13-24)30(36)35-31(37)22-16-18-23(32)19-17-22/h2-20H,1H3,(H,35,37)

InChI Key

CQOXJOQRFZJCOK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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